molecular formula C15H24O B085876 1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene CAS No. 13786-79-3

1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene

Cat. No.: B085876
CAS No.: 13786-79-3
M. Wt: 220.35 g/mol
InChI Key: PAZWFUGWOAQBJJ-SVGXSMIJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene can be synthesized through a series of chemical reactions. The synthetic route typically involves the cyclization of appropriate starting materials, followed by dehydration and deprotonation steps . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of specialized equipment to handle volatile intermediates and ensure safety .

Chemical Reactions Analysis

Types of Reactions

1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, whether in fragrance, pharmaceuticals, or other applications .

Comparison with Similar Compounds

Similar Compounds

  • 1,5,9-Trimethylcyclododeca-5,9-diene-1,2-epoxide
  • 13-Oxabicyclo[10.1.0]trideca-4,8-diene, trimethyl-
  • Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene

Uniqueness

1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene is unique due to its specific structure, which imparts distinct chemical properties and a characteristic woody scent. This makes it particularly valuable in the fragrance industry compared to other similar compounds .

Properties

CAS No.

13786-79-3

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(4Z,8Z)-1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene

InChI

InChI=1S/C15H24O/c1-12-6-4-7-13(2)9-10-14-15(3,16-14)11-5-8-12/h7-8,14H,4-6,9-11H2,1-3H3/b12-8-,13-7-

InChI Key

PAZWFUGWOAQBJJ-SVGXSMIJSA-N

SMILES

CC1=CCCC2(C(O2)CCC(=CCC1)C)C

Isomeric SMILES

C/C/1=C/CCC2(C(O2)CC/C(=C\CC1)/C)C

Canonical SMILES

CC1=CCCC2(C(O2)CCC(=CCC1)C)C

Key on ui other cas no.

13786-79-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene
Reactant of Route 2
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene
Reactant of Route 3
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene
Reactant of Route 4
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene
Reactant of Route 5
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene
Reactant of Route 6
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene

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